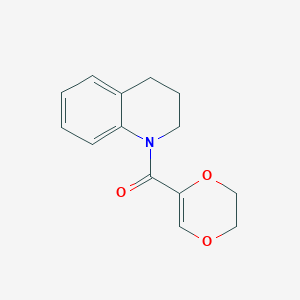
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone” is a complex organic molecule that contains a 2,3-dihydro-1,4-dioxin ring and a 3,4-dihydro-2H-quinolin ring . These types of structures are often found in various organic compounds, including some pharmaceuticals and natural products.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Pharmacological Profile and Receptor Antagonism
One significant application of derivatives similar to 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone is in pharmacology, where these compounds serve as potent receptor antagonists. For instance, a study by Lavreysen et al. (2004) on JNJ16259685, a compound with a similar structural motif, highlights its role as a selective and systemically active mGlu1 receptor antagonist. JNJ16259685 demonstrated remarkable potency in inhibiting mGlu1 receptor function, binding, and occupancy in the central nervous system without affecting other glutamate receptors, suggesting potential applications in neurological disorders treatment (Lavreysen et al., 2004).
Organic Synthesis and Chemical Properties
In the realm of organic chemistry, compounds related to this compound have been utilized in synthesizing novel chemical entities with potential biological activities. Bonacorso et al. (2016) described the convergent synthesis of novel polysubstituted methanones, showcasing the versatility of these compounds in creating structurally diverse molecules. Their research demonstrated that these compounds could possess significant cytotoxicity in human leukocytes, indicating potential for development into therapeutic agents (Bonacorso et al., 2016).
Potential Antimicrobial and Antioxidant Applications
Research into the antimicrobial and antioxidant properties of compounds structurally related to this compound has shown promising results. A study conducted by Rajpurohit et al. (2017) synthesized novel furan/benzofuran coupled quinoline hybrids, demonstrating potent antioxidant and antimicrobial activities. This suggests that modifications of the core structure of this compound could yield compounds with valuable biological properties (Rajpurohit et al., 2017).
Mecanismo De Acción
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would be how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(13-10-17-8-9-18-13)15-7-3-5-11-4-1-2-6-12(11)15/h1-2,4,6,10H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOJMRSCTFXTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
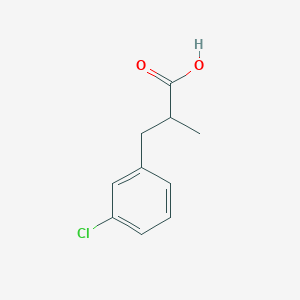
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
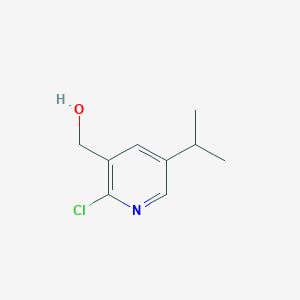
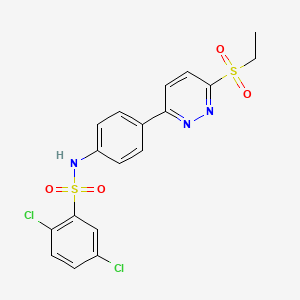
![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)

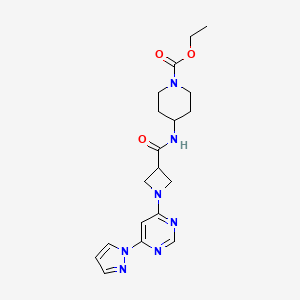
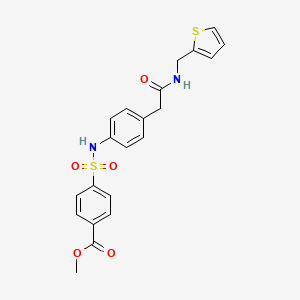
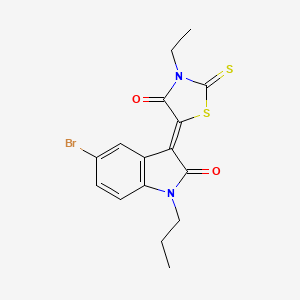
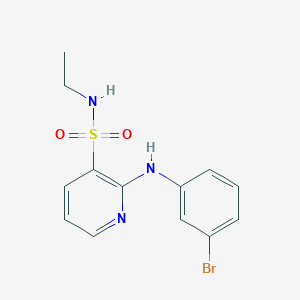

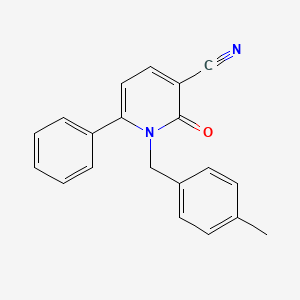

![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2928462.png)
